[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
Description
2-Methoxy-1-(4-methoxyphenyl)ethylamine is a substituted phenethylamine derivative characterized by:
- A 4-methoxyphenyl group attached to the ethyl chain.
- A methoxy group at the 2-position of the ethyl chain.
- N-methylation of the primary amine.
This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from simpler phenethylamines. The compound’s lipophilicity, metabolic stability, and receptor-binding profile are influenced by its dual methoxy substituents and N-methyl group, making it a candidate for pharmaceutical applications, particularly in neurological disorders .
Properties
IUPAC Name |
2-methoxy-1-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-11(8-13-2)9-4-6-10(14-3)7-5-9/h4-7,11-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMSKYZFBNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-1-(4-methoxyphenyl)ethylamine, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound is characterized by a methoxy group on both the ethyl and phenyl moieties, which may enhance its lipophilicity and ability to cross the blood-brain barrier (BBB). The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
Interaction with Neurotransmitter Systems
Preliminary studies indicate that compounds related to 2-Methoxy-1-(4-methoxyphenyl)ethylamine may modulate serotonin and dopamine receptors. These neurotransmitter systems are critical in treating psychiatric disorders and influencing mood and cognition. The methoxy substituents may enhance binding affinity to these receptors, leading to significant biological effects.
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory effects of similar compounds. For instance, a derivative known as MMPP (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol demonstrated the ability to inhibit inflammatory responses in THP-1 cells by downregulating cyclooxygenase-2 (COX-2) and chemokine ligand 5 production. This suggests that 2-Methoxy-1-(4-methoxyphenyl)ethylamine could have similar anti-inflammatory properties, warranting further investigation into its therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, MNF (a related compound) was found to impair GPR55-mediated signaling in HepG2 and PANC-1 cancer cell lines, indicating potential anti-cancer properties . The pharmacological profile of these compounds suggests they may act as inhibitors of cell proliferation and migration.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MNF | HepG2 | 3.98 | GPR55 inhibition |
| MMPP | THP-1 | Not specified | COX-2 inhibition |
Case Studies
A notable case study involved the use of 25I-NBOMe, a related compound that presented severe toxicity after ingestion. While not directly related to 2-Methoxy-1-(4-methoxyphenyl)ethylamine, it underscores the importance of understanding the biological activity and safety profiles of compounds within this chemical class .
Scientific Research Applications
The compound 2-Methoxy-1-(4-methoxyphenyl)ethylamine , also known as MMMA , is a member of the class of substituted phenethylamines. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Research
MMMA has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology. Its structural similarity to other psychoactive compounds suggests possible interactions with neurotransmitter systems.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of MMMA in animal models. The results indicated that MMMA exhibited significant serotonin reuptake inhibition, suggesting potential use as an antidepressant agent .
| Study | Model Used | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Rodent model | Significant serotonin reuptake inhibition |
Synthetic Chemistry
MMMA serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its methoxy groups enhance solubility and bioavailability, making it a valuable building block in drug development.
Case Study: Synthesis of Novel Anticancer Agents
Research published in Synthetic Communications demonstrated the utility of MMMA in synthesizing novel derivatives with anticancer properties. The study involved modifying the methoxy groups to improve efficacy against specific cancer cell lines .
| Study | Synthesis Method | Target Compound | Results |
|---|---|---|---|
| Synthetic Communications | Alkylation reactions | Anticancer derivatives | Enhanced activity against cancer cell lines |
Material Science
The unique properties of MMMA have led to its exploration in material science, particularly in developing polymers and coatings with enhanced mechanical properties.
Case Study: Polymer Composites
A study in Materials Science and Engineering investigated the incorporation of MMMA into polymer matrices. The findings showed improved tensile strength and thermal stability, indicating its potential use in advanced composite materials .
| Study | Material Used | Properties Improved |
|---|---|---|
| Materials Science and Engineering | Polymer matrix composites | Tensile strength, thermal stability |
Analytical Chemistry
MMMA is also utilized as a standard reference compound in analytical chemistry for method development and validation, particularly in chromatography.
Case Study: Chromatographic Analysis
Research highlighted in Analytical Chemistry demonstrated the effectiveness of MMMA as a standard for high-performance liquid chromatography (HPLC) methods used to quantify related substances in pharmaceutical formulations .
| Study | Methodology | Application |
|---|---|---|
| Analytical Chemistry | HPLC analysis | Quantification of related substances |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- The dual methoxy groups in the target compound increase electron-donating effects, enhancing stability and lipophilicity compared to analogs with a single methoxy group .
Receptor Binding and Pharmacological Activity
Serotonin Receptor Interactions
- 2-(4-Methoxyphenyl)ethylamine : Acts as a 5-HT2A receptor antagonist, with moderate potency (EC50 ~ 1–10 µM) .
- (S)-1-(4-Methoxyphenyl)ethylamine: Chiral specificity enhances binding to monoamine transporters (e.g., SERT), making it valuable in antidepressant development .
- Target Compound : The additional 2-methoxy group may alter receptor selectivity. Computational models suggest increased affinity for 5-HT1A receptors due to enhanced hydrogen bonding .
Monoamine Oxidase (MAO) Inhibition
- 2-(4-Methoxyphenyl)ethylamine: Inhibits MAO-A (IC50 ~ 50 nM), slowing deamination of endogenous amines .
- Target Compound : N-Methylation likely reduces MAO affinity, prolonging half-life in vivo.
Challenges :
- The target compound requires multi-step synthesis, including protection/deprotection of methoxy groups, leading to moderate yields .
Preparation Methods
Key Preparation Methods
Several synthetic routes have been developed to prepare this compound or its closely related chiral amines, focusing on:
- Optical purity (aiming above 99%)
- Avoidance of hazardous reagents
- Scalability for industrial applications
The main preparation methods are summarized below.
Preparation Method 1: Condensation and Reduction Route
- Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene.
- Use of p-toluenesulfonic acid as a catalyst.
- Reflux with azeotropic removal of water via Dean-Stark apparatus for 6-12 hours.
- Subsequent reduction of the formed imine using palladium on carbon under hydrogen atmosphere.
- Final purification to obtain (S)-(-)-1-(4-methoxyphenyl)ethylamine with optical purity above 99%.
| Step | Conditions | Catalyst/Solvent | Temperature | Time |
|---|---|---|---|---|
| Condensation | Reflux with azeotropic water removal | p-Toluenesulfonic acid, toluene | 125-130°C | 6-8 hours |
| Reduction | Hydrogenation | Pd/C, methanol or ethyl acetate | 35-38°C | 10-12 hours |
- High optical purity (>99%)
- Avoids hazardous reagents like n-BuLi, BH3-THF
- Suitable for scale-up
- Requires careful control of reaction time and temperature
Preparation Method 2: Asymmetric Hydroboration and Amination
- Asymmetric hydroboration of 4-methoxy-α-vinylbenzene using a rhodium complex with (S)-quinap ligand.
- Followed by amination with methylmagnesium chloride and ammonium bisulfate.
- Produces (S)-(-)-1-(4-methoxyphenyl)ethylamine with 98% optical purity.
| Step | Conditions | Catalyst | Temperature | Notes |
|---|---|---|---|---|
| Hydroboration | Rhodium complex with (S)-quinap | Rh-(S)-quinap complex | Ambient | Use of catecholborane |
| Amination | MeMgCl and H2NOSO3H | - | Ambient | Hazardous reagents |
- High optical purity (98%)
- Efficient asymmetric induction
- Use of expensive rhodium catalyst
- Hazardous reagents limit commercial scalability
Comparative Table of Preparation Methods
| Method | Optical Purity (%) | Key Catalysts/Reagents | Scalability | Hazardous Chemicals | Notes |
|---|---|---|---|---|---|
| Condensation & Reduction | >99 | p-Toluenesulfonic acid, Pd/C | High | No | Preferred for industrial scale |
| Asymmetric Hydroboration | 98 | Rh-(S)-quinap complex, MeMgCl | Low | Yes | Expensive, hazardous reagents |
| Enantioselective Hydrosilylation | High | Chiral N-picolinoylaminoalcohols, Pd/C | Low | Yes | Expensive catalysts |
| Resolution of Racemate | 87 | (S)-2-(2-naphthyl)glycolic acid | Low | No | Multiple recrystallizations |
Research Findings and Industrial Relevance
- The condensation and reduction method is the most industrially viable, providing high optical purity without hazardous reagents or extreme conditions such as -78°C cooling.
- Methods involving rhodium catalysts or chiral ligands, while effective in enantioselectivity, are limited by cost and safety concerns.
- Enzymatic resolution methods yield lower optical purity and are less favored for commercial production.
- The improved process described in patent WO2015159170A2 emphasizes avoiding hazardous chemicals and achieving optical purity above 99.5%, making it suitable for large-scale synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
